
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a morpholinomethyl group attached to the furan ring, along with a phenoxy substituent. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of formaldehyde, morpholine, and 4-phenoxyfuran. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired product. The reaction conditions usually include moderate temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high efficiency. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the phenoxy group.
Applications De Recherche Scientifique
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride involves its interaction with specific molecular targets and pathways. The morpholinomethyl group can interact with various enzymes and receptors, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Morpholinomethyl)-4-phenylfuran hydrochloride
- 2-(1-Piperidinylmethyl)-4-phenoxyfuran hydrochloride
- 2-(1-Morpholinomethyl)-5-phenoxyfuran hydrochloride
Uniqueness
2-(1-Morpholinomethyl)-4-phenoxyfuran hydrochloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both the morpholinomethyl and phenoxy groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
101833-07-2 |
|---|---|
Formule moléculaire |
C15H18ClNO3 |
Poids moléculaire |
295.76 g/mol |
Nom IUPAC |
4-[(4-phenoxyfuran-2-yl)methyl]morpholin-4-ium;chloride |
InChI |
InChI=1S/C15H17NO3.ClH/c1-2-4-13(5-3-1)19-15-10-14(18-12-15)11-16-6-8-17-9-7-16;/h1-5,10,12H,6-9,11H2;1H |
Clé InChI |
WLTJIMBAQNMADY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC[NH+]1CC2=CC(=CO2)OC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


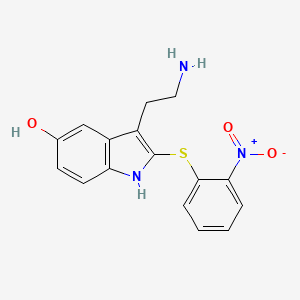
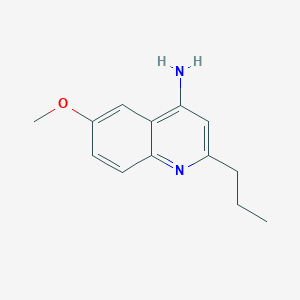
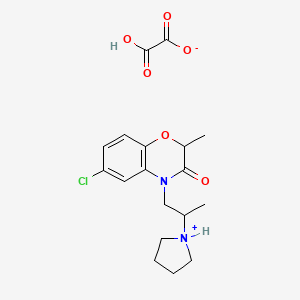
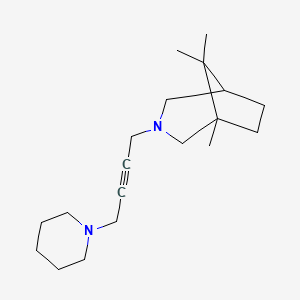
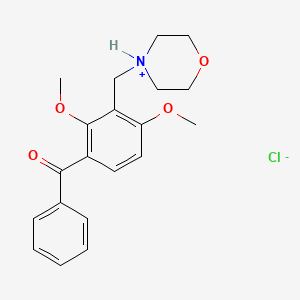
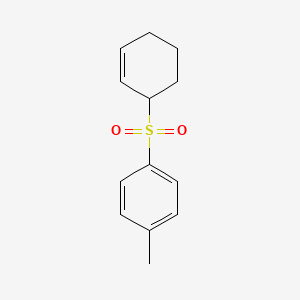


![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
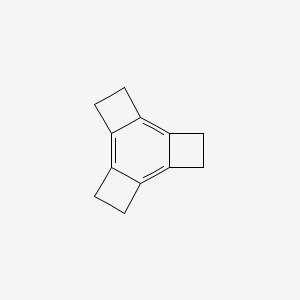
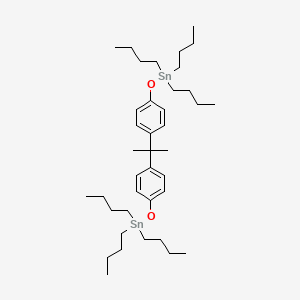
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

